molecular formula C18H21F2N5O4S B1678716 R547 CAS No. 741713-40-6

R547

Cat. No.: B1678716
CAS No.: 741713-40-6
M. Wt: 441.5 g/mol
InChI Key: JRNJNYBQQYBCLE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

RO-4584820 is synthesized through a series of chemical reactions involving the formation of a diaminopyrimidine compound. The synthesis involves the following steps :

    Formation of the pyrimidine core: The pyrimidine core is synthesized by reacting appropriate starting materials under controlled conditions.

    Substitution reactions: The pyrimidine core undergoes substitution reactions to introduce the necessary functional groups, including the methanesulfonylpiperidinyl and difluoromethoxyphenyl groups.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain RO-4584820 with high purity.

Industrial Production Methods

The industrial production of RO-4584820 involves scaling up the synthetic routes used in the laboratory. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale purification techniques to ensure the compound meets the required quality standards .

Chemical Reactions Analysis

Types of Reactions

RO-4584820 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: RO-4584820 can undergo substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .

Comparison with Similar Compounds

RO-4584820 is unique due to its high selectivity and potency as a cyclin-dependent kinase inhibitor. Similar compounds include:

    Flavopiridol: Another CDK inhibitor with broader kinase inhibition but less selectivity.

    Palbociclib: A selective CDK4/6 inhibitor used in breast cancer treatment.

    Roscovitine: A CDK inhibitor with activity against CDK1, CDK2, and CDK5.

RO-4584820 stands out due to its specific inhibition of CDK1, CDK2, and CDK4, making it a valuable tool in cancer research and therapy .

Properties

IUPAC Name

[4-amino-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N5O4S/c1-29-13-4-3-12(19)15(20)14(13)16(26)11-9-22-18(24-17(11)21)23-10-5-7-25(8-6-10)30(2,27)28/h3-4,9-10H,5-8H2,1-2H3,(H3,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNJNYBQQYBCLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)C(=O)C2=CN=C(N=C2N)NC3CCN(CC3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30225143
Record name RO-4584820
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741713-40-6
Record name RO-4584820
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0741713406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RO-4584820
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08094
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RO-4584820
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R-547
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T61871RKRI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The same procedure as described in Example 90 was used, starting from (4-amino-2-ethanesulfonyl-pyrimidin-5-yl)-(2,3-difluoro-6-methoxy-phenyl)-methanone, Example 103, and 1-methanesulfonyl-piperidin-4-ylamine (with trifluoro-acetic acid), Example 162, to give [4-amino-2-(1-methanesulfonyl-piperidin-4-ylamino)-pyrimidin-5-yl]-(2,3-difluoro-6-methoxy-phenyl)-methanone. MS (M+H)+, 442.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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